Bis(cyclohexylammonium) 4-nitrophosphate
Overview
Description
Bis(cyclohexylammonium) 4-nitrophosphate: is a chemical compound with the molecular formula C18H32N3O6P . It is commonly used as a substrate in enzymatic assays, particularly for phosphatase enzymes. The compound is known for its role in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(cyclohexylammonium) 4-nitrophosphate typically involves the reaction of 4-nitrophenyl phosphate with cyclohexylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: Bis(cyclohexylammonium) 4-nitrophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphate ions.
Substitution Reactions: It can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a suitable catalyst, such as an acid or base.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often conducted under mild conditions to prevent decomposition.
Major Products Formed:
Hydrolysis: Produces 4-nitrophenol and phosphate ions.
Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(cyclohexylammonium) 4-nitrophosphate is widely used in enzymatic assays to study the activity of phosphatase enzymes. It serves as a chromogenic substrate, producing a yellow color upon hydrolysis, which can be measured spectrophotometrically .
Biology: In biological research, the compound is used to investigate enzyme kinetics and mechanisms. It helps in understanding the role of phosphatases in cellular processes .
Medicine: The compound’s role in enzyme assays makes it valuable in medical research, particularly in the study of diseases related to enzyme dysfunction .
Industry: In industrial applications, this compound is used in the production of diagnostic kits and reagents for biochemical assays .
Mechanism of Action
The mechanism of action of bis(cyclohexylammonium) 4-nitrophosphate involves its hydrolysis by phosphatase enzymes. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of 4-nitrophenol and phosphate ions. This reaction is often used to measure enzyme activity in various assays .
Comparison with Similar Compounds
4-Nitrophenyl phosphate: Another substrate used in phosphatase assays, but without the cyclohexylammonium groups.
Bis(2-ethylhexyl) phosphate: Used in similar applications but has different solubility and reactivity properties.
Uniqueness: Bis(cyclohexylammonium) 4-nitrophosphate is unique due to its specific structure, which provides stability and solubility advantages in aqueous solutions. The presence of cyclohexylammonium groups enhances its interaction with enzymes, making it a preferred substrate in many enzymatic assays .
Properties
IUPAC Name |
cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPCUTUPMTDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163044 | |
Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14545-82-5 | |
Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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